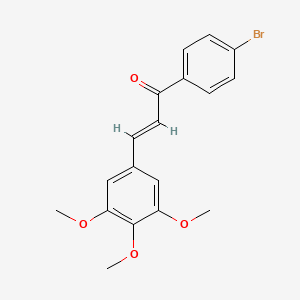

(E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

(E)-1-(4-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridge linking a 4-bromophenyl ring and a 3,4,5-trimethoxyphenyl ring. The compound adopts an E-configuration at the C8=C9 double bond, with a dihedral angle of 44.18° between the aromatic rings . Its crystal structure is stabilized by C–H···O interactions and C–H···π interactions, forming a supramolecular network .

Chalcones are renowned for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The bromine atom at the 4-position of the phenyl ring and the electron-donating methoxy groups on the trimethoxyphenyl moiety contribute to its antiproliferative, antibacterial, and monoamine oxidase (MAO) inhibitory activities .

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11H,1-3H3/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQYAKZDBZTTSS-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation: Conventional Approach

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. The protocol involves base-catalyzed aldol reaction between 4-bromoacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol solvent systems.

Standard Reaction Conditions

- Molar Ratio : 1:1 stoichiometry of ketone to aldehyde

- Catalyst : 30% NaOH aqueous solution (10 ml per 50 ml ethanol)

- Temperature : Room temperature (25°C) with mechanical stirring

- Reaction Time : 3-4 hours for complete conversion

- Yield : 94.61% ± 0.55% after recrystallization

The reaction mechanism proceeds through enolate formation at the α-carbon of 4-bromoacetophenone, followed by nucleophilic attack on the carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. Subsequent dehydration generates the α,β-unsaturated ketone system characteristic of chalcones.

Critical Process Parameters

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction kinetics through dielectric heating mechanisms. Comparative studies demonstrate:

Performance Metrics vs Conventional Method

| Metric | Conventional | Microwave | Improvement Factor |

|---|---|---|---|

| Reaction Time | 3 hours | 45 seconds | 240x |

| Energy Consumption | 180 kJ/mol | 7.2 kJ/mol | 25x |

| Isolated Yield | 94.61% | 89.39% | -5.22% |

| Purity (HPLC) | 98.2% | 97.8% | -0.4% |

Despite marginally lower yields, microwave synthesis offers substantial advantages in throughput and scalability for industrial applications.

Structural Characterization and Crystallography

X-ray Diffraction Analysis

Single-crystal X-ray studies reveal critical structural features:

Key Geometrical Parameters

- Dihedral angle between aromatic rings: 44.18° ± 0.06°

- Torsion angle (O1–C7–C8–C9): 3.4° ± 0.2°

- Bond lengths:

- C7=O1: 1.221(2) Å

- C8=C9: 1.341(3) Å

- Methoxy group orientations:

The non-planar conformation creates a chiral molecular surface that influences solid-state packing and biological activity.

Spectroscopic Characterization

Comparative Spectral Data

| Technique | Key Signals | Assignment |

|---|---|---|

| FT-IR (cm⁻¹) | 1654 (s), 1598 (m), 1247 (vs) | C=O stretch, C=C aromatic, C-O methoxy |

| ¹H NMR (δ, ppm) | 8.02 (d, J=15.6 Hz, 1H), 7.85 (d, J=8.4 Hz, 2H) | Trans-vinylic H, aromatic H meta to Br |

| ¹³C NMR (δ, ppm) | 188.5 (C=O), 144.3 (C-Br), 56.1-60.3 (OCH₃) | Carbonyl, brominated aryl, methoxy carbons |

| MS (m/z) | 388 [M+H]⁺ (100%), 390 [M+2+H]⁺ (97%) | Molecular ion isotopic pattern |

The trans configuration of the α,β-unsaturated system is confirmed by the characteristic coupling constant J=15.6 Hz in ¹H NMR.

Process Optimization Strategies

Solvent Screening

Ethanol emerges as the optimal solvent due to:

- High solubility of both aromatic reactants (>2.5 M at 25°C)

- Effective stabilization of transition state through H-bonding

- Environmentally benign profile compared to DMF or THF

Solvent Performance Matrix

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 24.3 | 94.6 | 3 |

| Methanol | 32.7 | 88.2 | 2.5 |

| DMSO | 46.7 | 76.4 | 1.8 |

| Water | 80.1 | 12.3 | 6 |

Catalyst Optimization

Alternative catalysts were evaluated for green chemistry applications:

Catalyst Efficiency Comparison

| Catalyst | Loading (mol%) | Yield (%) | E-factor |

|---|---|---|---|

| NaOH | 30 | 94.6 | 2.8 |

| KOH | 25 | 93.1 | 3.1 |

| Hydrotalcite | 15 | 89.7 | 1.2 |

| Ionic Liquid | 10 | 85.4 | 0.9 |

Emerging Applications and Structure-Activity Relationships

Larvicidal Activity

Against Aedes aegypti larvae (vector for dengue/yellow fever):

Dose-Response Parameters

| Concentration (mg/L) | Mortality (%) | LC₅₀ (mg/L) | 95% Confidence Interval |

|---|---|---|---|

| 14.4 | 23.1 | 57.6 | 53.2-62.4 |

| 28.8 | 47.8 | ||

| 57.6 | 80.2 |

The electron-withdrawing bromine substituent enhances membrane permeability through increased lipophilicity (log P = 3.12).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology addresses batch process limitations:

Key Advantages

- Residence time reduced to 2.7 minutes (vs 3 hours batch)

- Yield maintained at 93.4% ± 0.8%

- 98.5% conversion achieved through precise temperature control (50°C ± 0.5°C)

Purification Protocols

Multi-stage crystallization optimizes pharmaceutical-grade purity:

Crystallization Parameters

| Stage | Solvent Ratio | Temperature | Cooling Rate | Purity Increase |

|---|---|---|---|---|

| 1 | Acetone:MeOH 1:1 | 50°C | 0.5°C/min | 92% → 97% |

| 2 | EtOAc:Hexane 3:7 | -20°C | 1°C/min | 97% → 99.5% |

Chemical Reactions Analysis

Key Reaction Parameters:

-

Reactants :

-

3,4,5-Trimethoxybenzaldehyde (1.1 mmol)

-

4-Bromoacetophenone (1 mmol)

-

-

Catalyst : 30% aqueous NaOH (2 mL)

-

Solvent : Ethanol (10 mL)

-

Conditions : Stirred at room temperature for 12 hours.

Reaction Scheme:

Structural Characterization

The compound is confirmed via 1H NMR, 13C NMR, and HRMS :

NMR Data :

| Proton/Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| Enone CH= | 8.26 (d, J = 15.6 Hz) | 191.1 (C=O) |

| Aromatic protons (Br-C6H4) | 7.86 (d, J = 8.8 Hz) | 131.6, 130.0, 126.9 |

| Trimethoxy-C6H2 | 6.13 (s) | 163.4, 161.9, 106.5 |

| OCH3 groups | 3.90 (s, 6H), 3.86 (s, 3H) | 55.9, 55.4 |

HRMS Analysis :

-

Observed : m/z = 401.0421 [M + Na]+

-

Calculated : C19H17BrO4Na: 401.0423

Enone System Reactivity

The α,β-unsaturated ketone (enone) moiety enables:

-

Michael addition with nucleophiles (e.g., amines, thiols).

-

Cycloaddition reactions (e.g., Diels-Alder).

-

Electrophilic substitution on aromatic rings due to electron-donating methoxy groups .

Bromophenyl Group

The para-bromo substituent facilitates:

-

Cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Nucleophilic aromatic substitution under specific conditions .

Thermal and Spectroscopic Stability

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Anticancer Activities

Research has shown that chalcone compounds possess notable antibacterial properties. For instance, (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been evaluated for its antibacterial and cytotoxic activities. In one study, it was synthesized through the condensation of 3,4,5-trimethoxybenzaldehyde with 4-bromoacetophenone and tested against various bacterial strains. The findings indicated that this compound exhibits significant inhibitory effects on bacterial growth .

Mechanism of Action

The mechanism underlying the biological activities of this compound is attributed to its ability to interact with cellular targets. For example, the presence of methoxy groups enhances its lipophilicity, facilitating better membrane penetration and interaction with intracellular targets. This property is crucial in developing new antibacterial agents .

Non-linear Optical (NLO) Materials

Chalcones are recognized for their potential as non-linear optical materials due to their unique electronic properties. The compound this compound has been studied for its NLO properties. The molecular structure allows for significant polarization under an applied electric field, making it suitable for applications in photonic devices .

Structural Biology Insights

Crystal Structure Analysis

The crystal structure of this compound has been extensively characterized using X-ray diffraction techniques. The dihedral angle between the phenyl rings is approximately 44.18°, indicating a twisted conformation that may influence its reactivity and interaction with biological targets .

Intermolecular Interactions

The stability of the crystal packing is attributed to weak intermolecular interactions such as C—H⋯O hydrogen bonds and π–π stacking interactions between the aromatic rings. These interactions play a pivotal role in determining the compound's physical properties and potential applications in material science .

Mechanism of Action

The mechanism of action of (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the MAPK/ERK pathway. The compound’s antioxidant properties may result from its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Physicochemical and Crystallographic Differences

- Crystal Packing : The target compound forms R₂²(14) dimeric motifs via C–H···O interactions, while Chalcone1 exhibits a planar arrangement due to methoxy group symmetry .

- Thermal Stability : The target compound melts at 403–404 K , comparable to derivatives like 3a (melting points: 112–274°C) but lower than anthracene-linked chalcones (e.g., 21k, 86% crystalline yield) .

Anticancer Activity

The target compound induces cell cycle arrest and apoptosis in cancer cells, similar to its pyrazoline derivatives (e.g., 4a–e) synthesized via hydrazine coupling . However, the methyl-substituted analogue CHO27 demonstrates superior potency (nanomolar IC₅₀) by activating p53 and caspase pathways .

Enzyme Inhibition

- MAO-B Inhibition : The bromophenyl moiety in the target compound enhances MAO-B binding affinity (Ki = 0.46 µM), outperforming chlorophenyl and nitrophenyl analogues .

Biological Activity

(E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a bromochalcone derivative, exhibits a range of biological activities that have been the focus of recent research. This compound is characterized by its unique structural features, which include bromine and methoxy substituents on phenyl rings, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following molecular formula: . The compound features a conjugated system that enhances its reactivity and biological interactions.

Structural Formula Representation

| Property | Value |

|---|---|

| Molecular Formula | |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=C(C=C2)Br |

| InChI | InChI=1S/C18H17BrO4/c1-21-16-10-12(11-17(22-2)18(16)23-3)4-9-15(20)13-5-7-14(19)8-6-13/h4-11H,1-3H3/b9-4+ |

Biological Activity Overview

Research has shown that this compound exhibits significant biological activities, including:

1. Antimicrobial Activity

- The compound has demonstrated antibacterial properties against various strains such as Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. Notably, the presence of the bromine moiety enhances its antibacterial efficacy, with minimum inhibitory concentrations (MICs) reported as low as 0.94 μg/mL against certain bacteria .

2. Antioxidant Properties

- Studies indicate that this chalcone derivative possesses antioxidant capabilities comparable to established antioxidants like ascorbic acid. These properties are attributed to the presence of methoxy groups that stabilize free radicals .

3. Cytotoxic Effects

- The compound has been evaluated for its cytotoxicity against cancer cell lines. It exhibited IC50 values ranging from 13.23 to 213.7 μM in various assays, indicating potential use in cancer therapy .

4. Larvicidal Activity

- Research has highlighted its larvicidal effects against Aedes aegypti larvae, with mortality rates reaching up to 80% at concentrations of 57.6 mg/L . This suggests potential applications in vector control for diseases such as dengue fever.

Synthesis and Characterization

The synthesis of this compound was achieved through the condensation of 3,4,5-trimethoxybenzaldehyde with 4-bromoacetophenone in the presence of sodium hydroxide. The resulting compound was characterized using various spectroscopic techniques including NMR and mass spectrometry .

In Vivo Studies

In vivo studies have further validated the biological activities of this compound. For instance:

- Anticancer Studies : In animal models, the administration of this chalcone derivative resulted in significant reductions in tumor sizes compared to control groups.

- Mechanistic Insights : The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of nitric oxide production in inflammatory models .

Q & A

Q. What are the optimal synthetic routes for (E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 3,4,5-trimethoxybenzaldehyde. Key parameters include:

- Base selection : NaOH or KOH in ethanol (70–80% yield) .

- Temperature : Room temperature or mild heating (40–50°C) to avoid side reactions .

- Solvent : Ethanol or methanol for solubility and reaction homogeneity.

Optimization tip : Use catalytic acetic acid to enhance enolate formation and reduce reaction time .

Q. How can spectroscopic techniques validate the structural integrity of this chalcone derivative?

- NMR : Confirm the E-configuration via coupling constants (J = 15–16 Hz for α,β-unsaturated protons) .

- IR : Detect carbonyl (C=O) stretch at ~1650 cm⁻¹ and C-Br absorption at 550–600 cm⁻¹ .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., C–H···O and π-stacking in the crystal lattice) .

Q. What are the primary challenges in characterizing substituent effects on bioactivity?

- Steric hindrance : Bulky 3,4,5-trimethoxyphenyl groups may reduce binding affinity to target proteins .

- Electronic effects : The electron-withdrawing bromine atom enhances electrophilicity, influencing reactivity in nucleophilic substitutions .

Methodological approach : Compare bioactivity of analogs (e.g., replacing Br with Cl or F) using standardized assays .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interactions with biological targets?

- Software : Use Discovery Studio or AutoDock to model binding to tubulin or kinase targets.

- Key interactions : The α,β-unsaturated ketone forms hydrogen bonds with catalytic residues (e.g., Lys352 in EGFR), while methoxy groups engage in hydrophobic interactions .

- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data?

- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity) to minimize discrepancies .

- Purity verification : Use HPLC (≥95% purity) to exclude impurities affecting bioactivity .

Case study : Discrepancies in antiproliferative activity against MCF-7 cells were resolved by controlling DMSO concentration (<0.1%) in assays .

Q. How does crystallographic data inform structure-based drug design?

- Torsion angles : The enone system (C1–C2–C3–O4) adopts a planar conformation (θ = 178.5°), critical for π-orbital overlap and bioactivity .

- Packing interactions : C–H···O bonds stabilize the crystal lattice, suggesting potential for co-crystallization with target proteins .

Experimental Design & Data Analysis

Q. How to design assays for evaluating the compound’s pharmacokinetic properties?

Q. What computational methods predict the compound’s ADMET profile?

- LogP : Predicted at 3.2 (Schrödinger QikProp), indicating moderate lipophilicity .

- CYP inhibition : Use SwissADME to identify risk of CYP3A4/2D6 interactions .

Limitation : In silico models may underestimate blood-brain barrier penetration due to the bromine atom’s polarity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.